molecular formula C23H30O7 B2450082 Gomisin U CAS No. 135095-46-4

Gomisin U

Cat. No. B2450082
M. Wt: 418.486
InChI Key: FNANNZAGLCKFOL-CLUVUEOHSA-N
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Description

Gomisin U is a compound with the molecular formula C23H30O7 . It is a powder in physical form and is derived from the Schisandra genus .


Synthesis Analysis

The synthesis of Gomisin U involves key genes and cytochrome P450 (CYP) enzymes . Notably, the CYP genes DN6828 and DN2874-i3 exhibited up-regulation in roots across both male and female plants, while DN51746 was specifically up-regulated in male roots . This indicates a potential gender-specific aspect in Gomisin U biosynthesis .


Molecular Structure Analysis

The molecular structure of Gomisin U involves distinct hydrogen bonds and π–π interactions . These interactions might result in different catalytic activity for Gomisin U biosynthesis .


Chemical Reactions Analysis

The transformation of Schizandrin into Gomisin U was accomplished by a combination of biotransformation and chemical reactions . The biotransformation, microbial O-demethylation of Schizandrin by Cunninghamella echinulata var. elegans (ATCC 9245) produced two novel metabolites .


Physical And Chemical Properties Analysis

Gomisin U is a powder with a molecular formula of C23H30O7 and a molecular weight of 418.5 . .

Scientific Research Applications

Cognitive Impairment Treatment

Gomisin A, a component of Schizandra chinensis, has shown potential as a treatment for cognitive impairment. It significantly reversed scopolamine-induced cognitive impairments in mice, suggesting its utility in enhancing the cholinergic nervous system (Kim et al., 2006).

Osteoblast Differentiation in High Glucose Oxidative Stress

Gomisin A plays a role in osteoblast differentiation under high glucose-induced oxidative stress, which is often a complication of diabetes mellitus. It enhances HO-1 expression, mitochondrial biogenesis factors, antioxidant enzymes, osteoblast differentiation molecules, and mineralization, suggesting its potential as a therapeutic agent for bone fragility fractures and implant failure triggered by diabetes (Takanche et al., 2019).

Hepatic Lipogenesis Inhibition

Gomisin J from Schisandra chinensis inhibits lipid accumulation in HepG2 cells, suggesting its potential in treating nonalcoholic fatty liver disease. It suppresses lipogenic enzymes and inflammatory mediators while increasing lipolytic enzymes, regulated via the AMPK-dependent pathway and inhibition of fetuin-A (Kim et al., 2015).

Aging Progress Modulation and Anti-Aging

Gomisin A promotes mitochondrial biogenesis and autophagy, which affects anti-aging progression. It inhibits ROS production and the activity of senescence-associated molecules in stress-induced prematurely senescent human diploid fibroblast cells, presenting a potential therapeutic compound for enhancing intracellular homeostasis against aging progression (Kim et al., 2018).

Endothelial Nitric Oxide Synthase Activation

Gomisin A induces Ca2+-dependent activation of endothelial nitric oxide synthase (eNOS) in human coronary artery endothelial cells, linked to NO production and endothelial-dependent vasorelaxation. This suggests a role in cardiovascular health (Park et al., 2009).

Protective Effects Against Hepatic and Renal Injury

Gomisin A shows marked protective effects against hepatic and renal injury induced by CCl(4) exposure, suggesting its utility in treating liver and kidney damage. It differentially regulates the MAPK signal transduction pathway (Hwang et al., 2013).

Anti-inflammatory and Neuroprotective Effects

Gomisin A inhibits the production of inflammatory mediators and possesses neuroprotective effects by attenuating the microglia-mediated neuroinflammatory response. It inhibits the TLR4-mediated NF-κB and MAPKs signaling pathways (Wang et al., 2014).

Anti-allergic Effects

Gomisin N, found in Schizandra chinensis, exhibits prominent anti-allergic effects by inhibiting the production of interleukin-6 (IL-6), prostaglandin D2 (PGD2), leukotriene C4 (LTC4), and cyclooxygenase-2 (COX-2) protein in bone marrow-derived mast cells. This points to its potential use in allergy treatment (Chae et al., 2011).

Melanogenesis Inhibition

Gomisin N inhibits melanogenesis by downregulating melanocortin 1 receptor (MC1R), adenylyl cyclase 2, microphthalmia-associated transcription factor (MITF), tyrosinase, and related proteins, potentially through modulating the PI3K/Akt and MAPK/ERK pathways (Chae et al., 2017).

Reversal of Multidrug Resistance in Cancer

Gomisin A alters P-glycoprotein-mediated multidrug resistance in HepG2-DR cells, suggesting its potential in cancer treatment. It may bind to Pgp simultaneously with substrates and alters Pgp-substrate interaction (Wan et al., 2006).

Anti-Metastatic Effects in Cancer

Gomisin A exhibits anti-metastatic effects in metastatic melanoma by inducing AMPK, ERK, and JNK activation and suppressing epithelial-mesenchymal transition (EMT) (Han et al., 2019).

properties

IUPAC Name

(9S,10S,11R)-3,4,14,15,16-pentamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene-5,11-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30O7/c1-11-8-13-9-15(24)20(27-4)22(29-6)17(13)18-14(19(25)12(11)2)10-16(26-3)21(28-5)23(18)30-7/h9-12,19,24-25H,8H2,1-7H3/t11-,12-,19+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNANNZAGLCKFOL-SYTFOFBDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C(C1C)O)OC)OC)OC)OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3[C@@H]([C@H]1C)O)OC)OC)OC)OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gomisin U

Citations

For This Compound
13
Citations
Y Ikeya, K Sugama, M Okada, H Mitsuhashi - Phytochemistry, 1991 - Elsevier
… -Two new dibenzocyclooctadiene lignans, benzoylgomisin U and tigloylgomisin 0 were isolated from the fruits of Schisandra sphenanthera together with known lignans, gomisin U and …
Number of citations: 51 www.sciencedirect.com
Y Lu, DF Chen - Natural Product Research, 2008 - Taylor & Francis
… kadsutherin D (1), together with 12 known lignans, kadsurin (2), heteroclitin C (3), interiotherin C (4), schisanlignone A (5), binankadsurin A (6), angeloyl binankadsurin A (7), gomisin U (…
Number of citations: 14 www.tandfonline.com
Y Lu, DF Chen - Journal of Chromatography A, 2009 - Elsevier
Wuweizi (Fructus Schisandrae) is classified in traditional Chinese medicine as a superior drug, and has been used for thousands of years. Modern pharmacological research has …
Number of citations: 293 www.sciencedirect.com
HW Kim, JH Shin, MK Lee, GH Jang… - Korean Journal of …, 2015 - koreascience.kr
Background: Dibenzocyclooctadiene lignans are secondary metabolites present abundantly in the fruits belonging to the genus Schisandra. According to previous studies, Schisandra …
Number of citations: 8 koreascience.kr
K Yang, J Qiu, Z Huang, Z Yu, W Wang, H Hu… - Journal of …, 2022 - Elsevier
Ethnopharmacological relevance Schisandra chinensis (called bei-wuweizi in Chinese, S. chinensis) and Schisandra sphenanthera (called nan-wuweizi in Chinese, S. sphenanthera) …
Number of citations: 59 www.sciencedirect.com
H Wang, L Tang, S Hu, X Kong, Y Ouyang… - Journal of …, 2024 - Elsevier
Ethnopharmacological relevance Shengmai injection (SMI), consisting of Panax ginseng, Fructus schisandrae, and Radix ophiopogonis, has been widely used in the treatment of …
Number of citations: 3 www.sciencedirect.com
RS Ward - Natural Product Reports, 1993 - pubs.rsc.org
… Gomisin A (183) and gomisin N (1 84) have been isolated from Korean red ginseng,134 while benzoylgomisin Q (1 85), benzoylgomisin P (1 86), benzoylgomisin U (1 87), and …
Number of citations: 842 pubs.rsc.org
J Chang, C Song - 2013 - books.google.com
… (-)-interiothern A91 R* = OH: R* = R3 = R"- R* = R3 = OMe, R = H, (-)-gomisin U 92 …
Number of citations: 0 books.google.com
XU Li-Jia, HT Liu, P Yong, X Pei-Gen, XU Li‐Jia… - Journal of Systematics …, 2008 - jse.ac.cn
The family Schisandraceae (Magnoliiadae) contains approximately sixty species which are disjunctly distributed in the southeast of Asia and North America. It was divided into two …
Number of citations: 29 www.jse.ac.cn
WH Ma, Y Lu, DF Chen - Planta medica, 2013 - thieme-connect.com
… along with the HMBC correlation between H-4 and C-6, as well as a ROESY cross-peak between H-4 and H-6, indicated the presence of a β-OH group at C-6 similar to that of gomisin U …
Number of citations: 8 www.thieme-connect.com

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